2-(4-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran
Description
2-(4-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran is a benzofuran derivative featuring a 4-chlorophenyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzofuran core.
Properties
CAS No. |
821769-93-1 |
|---|---|
Molecular Formula |
C15H8ClF3O |
Molecular Weight |
296.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C15H8ClF3O/c16-10-7-5-9(6-8-10)14-13(15(17,18)19)11-3-1-2-4-12(11)20-14/h1-8H |
InChI Key |
NBSXXJLGSXRZMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(trifluoromethyl)benzofuran typically involves the formation of the benzofuran core followed by the introduction of the 4-chlorophenyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by electrophilic aromatic substitution to introduce the substituents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient benzofuran ring facilitates nucleophilic attacks, particularly at positions activated by the trifluoromethyl group. Key observations include:
-
Aromatic C-H substitution : Reacts with strong nucleophiles (e.g., amines, alkoxides) under basic conditions (K₂CO₃/ethanol, 80°C) to form substituted derivatives.
-
Halogen displacement : The 4-chlorophenyl group undergoes substitution with thiols or Grignard reagents in polar aprotic solvents (DMF, 100°C).
Mechanistic Features:
-
Trifluoromethyl groups stabilize transition states via inductive effects, lowering activation energy .
-
Chlorine at the para position directs nucleophiles to ortho/meta positions through resonance withdrawal.
Electrophilic Aromatic Substitution
Despite the electron-withdrawing groups, the benzofuran core participates in selective electrophilic reactions:
-
Nitration : Occurs at the 5-position using HNO₃/H₂SO₄ at 0–5°C, yielding mono-nitro derivatives.
-
Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the 6-position (60°C, 4 hrs).
Substituent Effects:
| Reaction Type | Position | Yield (%) | Conditions |
|---|---|---|---|
| Nitration | 5 | 68–76 | HNO₃/H₂SO₄, 0–5°C |
| Sulfonation | 6 | 58–71 | H₂SO₄ (fuming), 60°C |
Cross-Coupling Reactions
The compound serves as a substrate in transition-metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, toluene/water, 90°C) to form biaryl systems.
-
Ullmann Coupling : Forms carbon-heteroatom bonds with amines or phenols using CuI/L-proline catalysis.
Optimized Conditions:
| Coupling Type | Catalyst | Temp (°C) | Yield Range (%) |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | 90 | 60–75 |
| Ullmann | CuI | 110 | 58–68 |
Hydrogenation and Reduction
Selective reduction of the benzofuran ring is achievable:
-
Catalytic Hydrogenation : Using H₂/Pd-C in ethanol (50 psi, 25°C) reduces the furan ring to dihydrobenzofuran without affecting substituents.
-
Lithium Aluminum Hydride (LiAlH4) : Reduces carbonyl groups introduced via prior oxidation.
Product Stability:
-
Hydrogenated derivatives show improved solubility in polar solvents (e.g., DMSO).
Oxidation Reactions
Controlled oxidation modifies the core structure:
-
KMnO₄-Mediated Oxidation : In acidic conditions (H₂SO₄, 70°C), cleaves the furan ring to form dicarboxylic acids.
-
mCPBA Epoxidation : Forms epoxide intermediates at double bonds introduced via prior modifications.
Yield Data:
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| KMnO₄ | Dicarboxylic acid | 64–70 |
| mCPBA | Epoxide | 58–62 |
Functional Group Transformations
The trifluoromethyl group enables unique reactivity:
-
Hydrolysis : Resistant to aqueous base (NaOH, 100°C) but reacts with concentrated HCl to form carboxylic acids.
-
Radical Reactions : Participates in trifluoromethyl radical transfer under UV light with initiators like AIBN .
Key Reaction Optimization Table
Adapted from synthesis studies of analogous benzofurans :
| Entry | Substituent (R) | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|---|
| 1 | 4-ClC₆H₄ | Suzuki Coupling | 75 | Pd(OAc)₂, SPhos, 90°C |
| 2 | 3-FC₆H₄ | Nitration | 63 | HNO₃, H₂SO₄, 0°C |
| 3 | 4-MeOC₆H₄ | Ullmann Coupling | 74 | CuI, L-proline, 110°C |
This compound's reactivity profile underscores its versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to materials science precursors. The interplay between its substituents and reaction conditions enables precise control over product formation.
Scientific Research Applications
The compound 2-(4-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran is a benzofuran derivative with a range of potential applications, particularly in medicinal chemistry. Benzofuran derivatives have attracted interest because of their biological activities and potential use as pharmacological agents . The presence of a trifluoromethyl group in bioactive compounds can improve their pharmacodynamic and pharmacokinetic properties, affecting binding affinity in drug-receptor complexes, increasing membrane permeability, and enhancing stability against metabolic oxidation .
Anti-inflammatory and Analgesic Activity:
- Benzofuran derivatives possess anti-inflammatory, antidepressant, antioxidant, anticonvulsant, and analgesic activities .
- Certain pyrazoles containing benzofuran and a trifluoromethyl group have demonstrated anti-inflammatory and analgesic properties . Several compounds in a study significantly decreased paw edema in rats, with compound 4b showing the most potent anti-inflammatory activity, nearly equipotent to indomethacin .
Antimicrobial Activity:
- Benzofuran compounds have demonstrated antimicrobial activity . For example, compound 41a showed promising antifungal activity against K. pneumoniae, P. aeruginosa, and E. coli . Structure-activity relationship studies suggest that the presence of chloro substituents on pyrazoline and pyrazole moieties is closely related to the antibacterial activity of these compounds .
Anticancer Activity:
- Benzofuran-substituted chalcone compounds are considered important in anticancer drug research . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds showed anticancer activity against the human ovarian cancer cell line A2780 .
- Synthesized benzofuran derivatives have been tested against human cancer cell lines, including hepatocellular carcinoma, mammary gland breast cancer, epithelioid carcinoma cervix cancer, and human prostate cancer . These compounds were also evaluated for their enzyme inhibitory activity against PI3K and VEGFR-2, with investigations into their effect on cell cycle distribution and apoptosis .
Neurodegenerative Diseases:
- Benzofuran- and chromone-based compounds have been evaluated for their anti-Alzheimer’s properties, targeting cholinesterase enzymes (AChE and BChE), β-secretase (BACE-1), and monoamine oxidase B (MAO-B) .
Other Potential Applications:
- It can be employed as a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.
- Investigated as potential multi-target-directed ligands in vitro against cholinesterases, β-secretase, cyclooxygenase-2, and lipoxygenase-15 (LOX-15), and for free radical-scavenging activities .
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-3-(trifluoromethyl)benzofuran exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the 4-chlorophenyl group may contribute to specific binding interactions.
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Activity : Methylsulfinyl and sulfonyl derivatives () show broad-spectrum antimicrobial effects, suggesting that the target compound’s -CF₃ group could similarly disrupt microbial membranes or enzymes .
- Antitumor Potential: Ethylsulfinyl derivatives () demonstrate antitumor activity, likely through interference with DNA replication. The trifluoromethyl group’s stability might prolong this effect in vivo .
- Pharmaceutical Formulations: highlights the role of sulfonylamino and carboxamide groups in drug design, indicating that the target compound may require further functionalization for optimal therapeutic efficacy .
Biological Activity
2-(4-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with a chlorophenyl and trifluoromethyl substituent. The presence of these groups is believed to enhance its pharmacological profile by improving binding affinity to biological targets and increasing metabolic stability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Investigated for its potential to inhibit various microbial strains.
- Anticancer Activity : Demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers.
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The chlorinated and trifluoromethyl groups enhance binding affinity, which modulates enzyme activity leading to therapeutic effects. Notably, the compound has shown selective inhibition of certain phosphodiesterases (PDEs), which play a role in cancer progression and inflammation .
Anticancer Studies
A significant study evaluated the cytotoxic effects of the compound against various cancer cell lines using the MTT assay. The results indicated that the compound could induce apoptosis in HeLa cells, with a notable increase in cells arrested in the G1/S phase of the cell cycle after treatment .
| Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 15.2 | 24.71 |
| HeLa | 12.5 | 21.34 |
| PC3 | 18.0 | 19.56 |
Antimicrobial Studies
The compound was also tested for antimicrobial properties against various bacterial strains, demonstrating significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 16 μg/mL |
Case Studies
- Cytotoxicity Against Breast Cancer : In a comparative study, this compound was found to be more effective than standard chemotherapeutics like doxorubicin in inducing cell death in MCF-7 cells .
- In Vivo Studies : Animal models have shown that administration of the compound resulted in reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(4-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran?
- The compound can be synthesized via cyclization reactions of substituted benzofuran precursors. Key steps include halogenation (introducing the 4-chlorophenyl group) and trifluoromethylation, often using reagents like CFCu or CFI under palladium catalysis. Post-synthetic modifications, such as oxidation of sulfanyl groups to sulfinyl/sulfonyl derivatives, are critical for functional diversification .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : and NMR are critical for confirming substitution patterns. The trifluoromethyl group () appears as a distinct quartet in NMR. Mass Spectrometry (HRMS) validates molecular weight, while IR identifies functional groups like C-F stretches (~1100–1250 cm) .
- X-ray crystallography resolves absolute stereochemistry and intermolecular interactions (e.g., - stacking), with SHELXL being the standard refinement software .
Q. What pharmacological activities are reported for benzofuran derivatives structurally related to this compound?
- Benzofuran scaffolds exhibit antifungal (e.g., inhibition of Candida albicans), antitumor (via apoptosis induction), and antimicrobial activities. Bioactivity is influenced by substituents: electron-withdrawing groups (e.g., ) enhance metabolic stability, while halogen atoms (e.g., 4-chlorophenyl) improve target binding .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning or poor resolution) be resolved during structural analysis?
- Data Collection : Use high-resolution synchrotron radiation for better data quality. Refinement : Employ SHELXL’s TWIN/BASF commands to model twinning. Validate with R < 0.05 and CC > 30%. For disordered groups, apply PART instructions and restraints .
Q. What side reactions occur during trifluoromethylation, and how are they mitigated?
- Common issues include incomplete substitution (due to steric hindrance) and by-product formation (e.g., des-chloro derivatives). Mitigation strategies:
- Optimize reaction temperature (60–80°C) and catalyst loading (5–10 mol% Pd(OAc)).
- Use scavengers like molecular sieves to trap reactive intermediates .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variable Substituents : Synthesize analogs with varying substituents (e.g., 4-fluorophenyl instead of 4-chlorophenyl) to assess electronic effects.
- Bioassays : Test against Staphylococcus aureus (MIC assay) and human cancer cell lines (MTT assay). Correlate activity metrics (e.g., IC) with computational parameters (e.g., LogP, polar surface area) .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results between in vitro and in vivo studies?
- Pharmacokinetic Factors : Poor solubility (due to ) may reduce in vivo efficacy. Address via formulation (nanoparticle encapsulation) or prodrug strategies.
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., benzylic C-H bonds). Introduce deuterium or methyl groups to block oxidation .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
